molecular formula C11H8Br2OS B15238071 3,5-Dibromo-2-(4-methoxyphenyl)thiophene

3,5-Dibromo-2-(4-methoxyphenyl)thiophene

Cat. No.: B15238071
M. Wt: 348.06 g/mol
InChI Key: BRDHYPREJJOQPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(4-methoxyphenyl)thiophene typically involves the bromination of 2-(4-methoxyphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of brominating agents and solvents .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(4-methoxyphenyl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other extended π-conjugated systems.

    Oxidation Products: Thiophene sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-methoxyphenyl)thiophene depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of π-conjugated systems that facilitate charge transport. In medicinal chemistry, the compound’s biological activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(4-methoxyphenyl)thiophene is unique due to the presence of both bromine atoms and a methoxyphenyl group, which allows for versatile functionalization and the formation of complex molecular architectures. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .

Properties

Molecular Formula

C11H8Br2OS

Molecular Weight

348.06 g/mol

IUPAC Name

3,5-dibromo-2-(4-methoxyphenyl)thiophene

InChI

InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)11-9(12)6-10(13)15-11/h2-6H,1H3

InChI Key

BRDHYPREJJOQPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br

Origin of Product

United States

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